molecular formula C10H10O3 B8779486 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one

Cat. No. B8779486
M. Wt: 178.18 g/mol
InChI Key: RDESXHSSRWYMNY-UHFFFAOYSA-N
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Patent
US08673920B2

Procedure details

To a solution of 5-prop-2-en-1-yl-2-benzofuran-1(3H)-one (13.5 g, 45.2 mmol) in 200 mL DCM/MeOH (V/V=1:1) was bubbled O3 at −78° C. for 30 min, and N2 was bubbled for another 15 min at −78° C. Then 20 mL of Me2S were added, and the mixture was stirred at r.t. overnight before concentrating to dryness. The residue was dissolved in MeOH (100 mL) and then cooled to 0° C. NaBH4 (5.90 g, 155 mmol) was added in portions. The resulting mixture was stirred at 0° C. for 1 h, then quenched with citric acid (aq.) and extracted three times with EtOAc. The combined organic layers were washed with NaHCO3 (aq.) and brine, dried over anhydrous Na2SO4 and concentrated to dryness. The residue was purified via column chromatography (EtOAc/Petrol Ether=1:5) to give 5-(2-hydroxyethyl)-2-benzofuran-1(3H)-one.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
DCM MeOH
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1)[CH:2]=C.[O:14]=[O+][O-].[BH4-].[Na+]>C(Cl)Cl.CO>[OH:14][CH2:2][CH2:1][C:4]1[CH:13]=[CH:12][C:7]2[C:8](=[O:11])[O:9][CH2:10][C:6]=2[CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C(C=C)C1=CC2=C(C(OC2)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-]
Name
DCM MeOH
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl.CO
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N2 was bubbled for another 15 min at −78° C
Duration
15 min
ADDITION
Type
ADDITION
Details
Then 20 mL of Me2S were added
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with citric acid (aq.)
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3 (aq.) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (EtOAc/Petrol Ether=1:5)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.